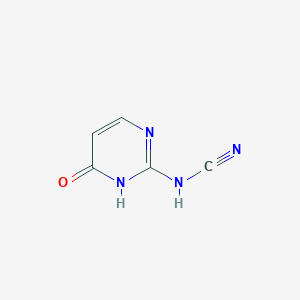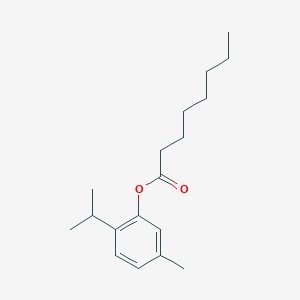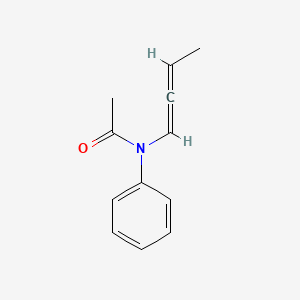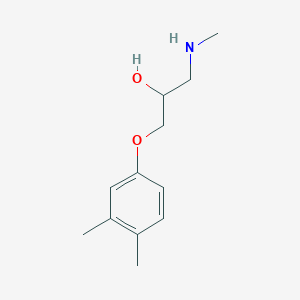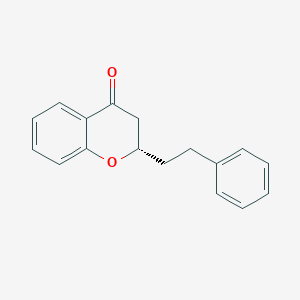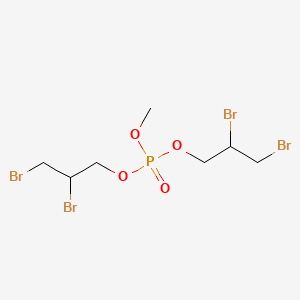
Bis(2,3-dibromopropyl) methylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromopropyl) methylphosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications, particularly in the production of flame-retardant materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl) methylphosphate typically involves the phosphorylation of 2,3-dibromopropanol with phosphorus oxychloride or phosphorus trichloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dibromopropyl) methylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various halogenated organophosphorus compounds .
Applications De Recherche Scientifique
Bis(2,3-dibromopropyl) methylphosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, such as in the development of flame-retardant medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials
Mécanisme D'action
The mechanism by which bis(2,3-dibromopropyl) methylphosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another widely used flame retardant with similar properties.
Bis(2,3-dibromopropyl) phosphate: A closely related compound with similar chemical structure and applications
Uniqueness
Bis(2,3-dibromopropyl) methylphosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of fire compared to other similar compounds .
Propriétés
Numéro CAS |
82682-92-6 |
|---|---|
Formule moléculaire |
C7H13Br4O4P |
Poids moléculaire |
511.77 g/mol |
Nom IUPAC |
bis(2,3-dibromopropyl) methyl phosphate |
InChI |
InChI=1S/C7H13Br4O4P/c1-13-16(12,14-4-6(10)2-8)15-5-7(11)3-9/h6-7H,2-5H2,1H3 |
Clé InChI |
MZYXPXYVPOIVAY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


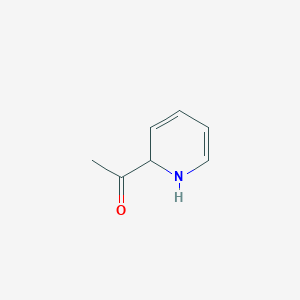
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
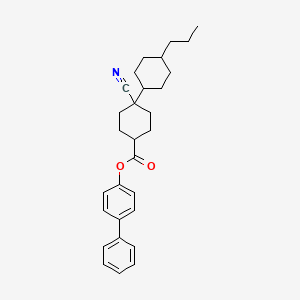
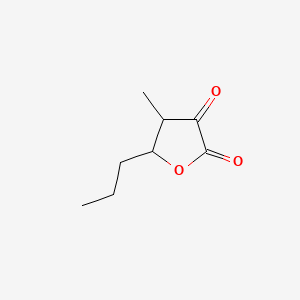

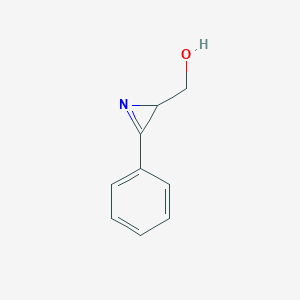

![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)

